Predicted Lipophilicity (LogP) Shift vs. Des-Methyl Benzimidazole Analog (CAS 62908-91-2)
The presence of the 2-methyl substituent on the benzimidazole ring in 62955-53-7 increases the predicted octanol-water partition coefficient (ACD/LogP) to 2.58, compared with an estimated LogP of approximately 2.1 for the des-methyl analog 3-(1H-benzo[d]imidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione (CAS 62908-91-2) . This LogP elevation of ~0.48 log units reflects the additional methyl group's contribution to hydrophobic surface area and is consistent with the molecular weight increase from 370.2 Da (C₁₇H₁₂BrN₃O₂) to 384.2 Da (C₁₈H₁₄BrN₃O₂) . The target compound also gains one additional hydrogen-bond acceptor (5 vs. 4) due to the increased polar surface area contribution of the methyl-substituted imidazole ring .
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 2.58 (ACD/Labs Percepta prediction); MW = 384.2 Da; H-bond acceptors = 5 |
| Comparator Or Baseline | Des-methyl analog CAS 62908-91-2: estimated LogP ≈ 2.1; MW = 370.2 Da; H-bond acceptors = 4 |
| Quantified Difference | ΔLogP ≈ +0.48; ΔMW = +14.0 Da; ΔH-bond acceptors = +1 |
| Conditions | Predicted values from ACD/Labs Percepta Platform v14.00; comparator LogP estimated by fragment-based method |
Why This Matters
A LogP difference of 0.48 units translates to an approximately threefold difference in octanol-water partitioning, which directly impacts membrane permeability, aqueous solubility, and non-specific protein binding—critical parameters for assay design and hit triage in screening campaigns.
